molecular formula C23H27N3O7S B2360148 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 868982-37-0

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2360148
CAS RN: 868982-37-0
M. Wt: 489.54
InChI Key: ZIUUETXYRUYMPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the 3D structure of the molecule and the spatial arrangement of its atoms .


Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in the molecule. For example, the oxazolidine ring could potentially undergo ring-opening reactions, and the oxalamide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as its solubility, melting point, and stability would be influenced by the functional groups present in the molecule. For example, the presence of polar groups like the oxalamide could increase the solubility of the compound in polar solvents .

Scientific Research Applications

Alzheimer’s Disease Research

This compound has been studied for its potential role in treating Alzheimer’s disease . It belongs to a class of sulfonamides, which have been shown to inhibit cholinesterase enzymes. These enzymes are targeted in Alzheimer’s therapy to increase the levels of acetylcholine in the brain, potentially improving cognitive function.

Urease Inhibitory Activity

Research has indicated that derivatives of this compound may have urease inhibitory activity . This is significant because urease is an enzyme that can contribute to the formation of kidney stones and the virulence of certain bacteria. Inhibiting this enzyme could have therapeutic applications.

Enzyme Inhibition for Therapeutic Agents

The compound has been synthesized as part of a study to create new therapeutic agents. It has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, and their inhibition can be used to treat diseases like asthma, arthritis, and cancer.

Crystal Structure Analysis

The crystal structure of related compounds has been determined, which can provide insights into the molecular interactions and stability of this compound . Understanding the crystal structure is crucial for drug design and predicting the behavior of the compound in different environments.

Environmental Applications

While specific environmental applications for this compound were not found, related compounds with similar structures are often explored for their environmental impact , such as biodegradability, toxicity, and potential as environmental sensors .

Industrial Chemistry

In the realm of industrial chemistry , compounds like this one can be used in the synthesis of more complex molecules or materials . Their unique structures can lend properties that are valuable in creating new polymers, coatings, or other chemical products.

Mechanism of Action

The biological activity of the compound would depend on its ability to interact with biological targets such as proteins or DNA. Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties as well as its biological activity. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its biological activity, and assessing its safety and potential applications .

properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c27-22(24-10-4-7-17-5-2-1-3-6-17)23(28)25-16-21-26(11-12-33-21)34(29,30)18-8-9-19-20(15-18)32-14-13-31-19/h1-3,5-6,8-9,15,21H,4,7,10-14,16H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUUETXYRUYMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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